molecular formula C18H20ClFN2O B4813295 N-(4-chloro-2-fluorophenyl)-N'-[1-(4-isopropylphenyl)ethyl]urea

N-(4-chloro-2-fluorophenyl)-N'-[1-(4-isopropylphenyl)ethyl]urea

Cat. No.: B4813295
M. Wt: 334.8 g/mol
InChI Key: CAPJFZDSZDUJRA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as an isopropyl group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluoroaniline and 4-isopropylbenzylamine.

    Formation of Urea Linkage: The two amines are reacted with an isocyanate or a carbonyl diimidazole (CDI) to form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenyl rings.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring, while hydrolysis would produce the corresponding amines.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: Researchers might explore its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

    Industrial Applications: It could be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea exerts its effects depends on its specific application. In medicinal chemistry, for instance, it might interact with a particular enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea: Lacks the fluoro substituent, which might affect its reactivity and biological activity.

    N-(4-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea: Lacks the chloro substituent, potentially altering its chemical properties.

    N-(4-chloro-2-fluorophenyl)-N’-[1-(4-methylphenyl)ethyl]urea: Has a methyl group instead of an isopropyl group, which could influence its steric and electronic characteristics.

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-[1-(4-isopropylphenyl)ethyl]urea is unique due to the specific combination of chloro, fluoro, and isopropyl substituents

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c1-11(2)13-4-6-14(7-5-13)12(3)21-18(23)22-17-9-8-15(19)10-16(17)20/h4-12H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPJFZDSZDUJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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